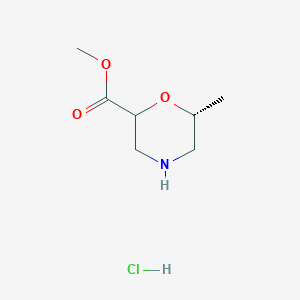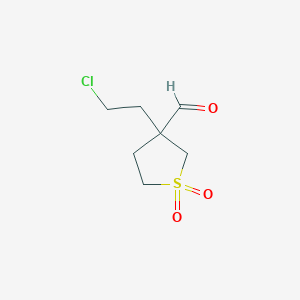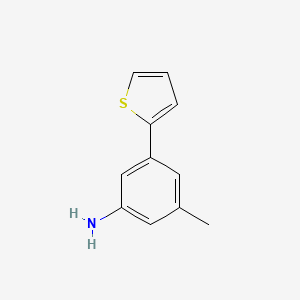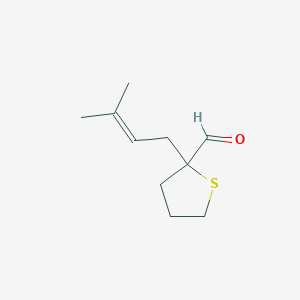
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16F3N·HCl It is known for its unique structure, which includes a cyclohexyl group and three fluorine atoms attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 3,3,3-trifluoropropanal.
Reaction: The cyclohexylamine reacts with 3,3,3-trifluoropropanal under controlled conditions to form the intermediate 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.
Catalysts: Using catalysts to enhance the reaction rate and yield.
Purification: Employing purification techniques like crystallization or distillation to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield cyclohexyl-3,3,3-trifluoropropanoic acid.
Reduction: May yield cyclohexyl-3,3,3-trifluoropropanamine.
Substitution: May yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors in biological systems, influencing cellular responses.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: Modulate signal transduction pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride
- 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride
- 3,3,3-Trifluoropropan-1-amine hydrochloride
Uniqueness
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine hydrochloride is unique due to its specific structural features, such as the cyclohexyl group and the trifluoromethyl group
Eigenschaften
Molekularformel |
C9H17ClF3N |
|---|---|
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
1-cyclohexyl-3,3,3-trifluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)6-8(13)7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H |
InChI-Schlüssel |
QMURBVPSXJSFPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CC(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)
![4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B13301813.png)


![1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301838.png)

![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13301855.png)
![1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13301862.png)


